molecular formula C16H16N2O3 B10969726 N-(4-methyl-2-nitrophenyl)-3-phenylpropanamide

N-(4-methyl-2-nitrophenyl)-3-phenylpropanamide

Cat. No.: B10969726
M. Wt: 284.31 g/mol
InChI Key: CIRZZVWDPORZPY-UHFFFAOYSA-N
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Description

N-(4-methyl-2-nitrophenyl)-3-phenylpropanamide is an organic compound characterized by the presence of a nitro group, a methyl group, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-2-nitrophenyl)-3-phenylpropanamide typically involves the following steps:

    Nitration: The starting material, 4-methylacetanilide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the ortho position relative to the methyl group.

    Amidation: The nitrated product is then reacted with 3-phenylpropanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure better control over reaction conditions and to improve yield and purity. The use of automated systems can also enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

    Reduction: The nitro group in N-(4-methyl-2-nitrophenyl)-3-phenylpropanamide can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the position ortho to the nitro group.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Sodium methoxide, methanol

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)

Major Products

    Reduction: N-(4-methyl-2-aminophenyl)-3-phenylpropanamide

    Substitution: Various substituted derivatives depending on the nucleophile used

    Hydrolysis: 3-phenylpropanoic acid and 4-methyl-2-nitroaniline

Scientific Research Applications

Chemistry

N-(4-methyl-2-nitrophenyl)-3-phenylpropanamide is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a valuable building block in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of nitroaromatic compounds on biological systems. Its derivatives may exhibit biological activity, making it a candidate for drug development studies.

Medicine

Potential medicinal applications include the development of anti-inflammatory and analgesic agents. The presence of the nitro group and amide linkage can influence the compound’s interaction with biological targets.

Industry

In the industrial sector, this compound can be used in the production of dyes, pigments, and other materials that require specific functional groups for their properties.

Mechanism of Action

The mechanism by which N-(4-methyl-2-nitrophenyl)-3-phenylpropanamide exerts its effects depends on its interaction with molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The amide linkage may facilitate binding to proteins or enzymes, influencing their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methyl-2-nitrophenyl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.

    N-(4-methyl-2-nitrophenyl)benzamide: Contains a benzamide group, differing in the length and nature of the carbon chain.

    N-(4-methyl-2-nitrophenyl)-3-nitrobenzamide: Another nitroaromatic compound with different substitution patterns.

Uniqueness

N-(4-methyl-2-nitrophenyl)-3-phenylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical transformations, making it a versatile compound in synthetic and medicinal chemistry.

Properties

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

N-(4-methyl-2-nitrophenyl)-3-phenylpropanamide

InChI

InChI=1S/C16H16N2O3/c1-12-7-9-14(15(11-12)18(20)21)17-16(19)10-8-13-5-3-2-4-6-13/h2-7,9,11H,8,10H2,1H3,(H,17,19)

InChI Key

CIRZZVWDPORZPY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CCC2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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